3-Chloro-5-(3-methoxyphenyl)aniline
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Description
“3-Chloro-5-(3-methoxyphenyl)aniline” is a chemical compound with the molecular formula C13H12ClNO . It is used in the synthesis of spleen tyrosine kinase inhibitors based on the phenylamino pyrimidine thiazole .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring with a chlorine atom at the 3rd position, a methoxy group at the 5th position, and an aniline group .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include its molecular weight, which is 233.7 . More specific properties such as melting point, boiling point, and density are not provided in the search results .
Safety and Hazards
Future Directions
While specific future directions for “3-Chloro-5-(3-methoxyphenyl)aniline” are not detailed in the search results, a study on trifluoromethylpyridine (TFMP) and its derivatives in the agrochemical and pharmaceutical industries suggests that many novel applications of TFMP will be discovered in the future . This could potentially apply to “this compound” and its derivatives as well.
Properties
IUPAC Name |
3-chloro-5-(3-methoxyphenyl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO/c1-16-13-4-2-3-9(7-13)10-5-11(14)8-12(15)6-10/h2-8H,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCHJFDVIOMUDRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=CC(=C2)Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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